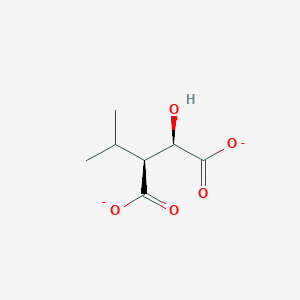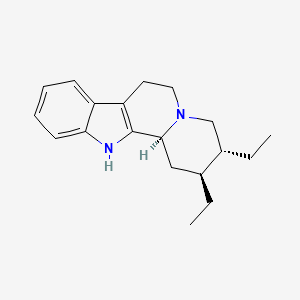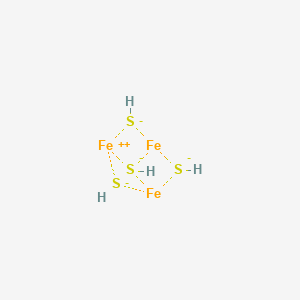
Iron;iron(2+);sulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-mu-sulfido-mu3-sulfido-triiron(0) is a tri-mu-sulfido-mu3-sulfido-triiron.
Applications De Recherche Scientifique
Iron-Sulfur Proteins in Biology : Iron-sulfur clusters are found in all life forms, with the most common forms being Fe2S2, Fe3S4, and Fe4S4 clusters. These clusters are involved in oxidation-reduction reactions, electron transfer, acting as catalytic centers, and sensing iron and oxygen. They are crucial in various biological processes, including electron transfer and enzyme catalysis (Beinert, Holm, & Münck, 1997).
Iron Cofactor Assembly in Plants : In photosynthetic organisms like plants and algae, iron-sulfur cluster assembly pathways are crucial. These pathways are involved in photosynthesis, respiration, epigenetics, and DNA metabolism. The assembly of these clusters occurs in mitochondria and plastids, indicating the importance of iron-sulfur cofactors beyond traditional roles (Balk & Schaedler, 2014).
Surface Chemistry of Iron Sulfides : Poorly crystalline iron sulfides, precipitated in media containing sulfate-reducing bacteria, have unique surface chemistry and morphology. These iron sulfides are analyzed for their potential use in various applications, including environmental remediation (Herbert, Benner, Pratt, & Blowes, 1998).
Biodegradation of Azo Dyes : Elemental iron (Fe0) can be used in integrated systems for the treatment of azo dye wastewater. The iron reduces azo bonds, resulting in products more amenable to biological treatment processes (Saxe, Lubenow, Chiu, Huang, & Cha, 2006).
Iron(III) Sulfide-Ferritin Nanocomposite : Amorphous iron sulfide minerals have been synthesized within the cavity of horse spleen ferritin, demonstrating the potential for controlled synthesis of bioinorganic nanocomposites with applications in materials science and biotechnology (Douglas et al., 1995).
Bioleaching of Metal Sulfides : Bacteria like Thiobacillus ferrooxidans degrade metal sulfides via the generation of iron(III) ions and sulfuric acid, important in bioleaching processes. This has significant implications for mining and metal recovery industries (Sand, Gehrke, Jozsa, & Schippers, 2001).
Iron-Catalyzed Oxidation in Model Wine : In the wine industry, the interaction of iron with hydrogen sulfide and thiols influences the oxidation of wine, impacting its quality and preservation. Understanding this interaction is vital for improving wine production processes (Kreitman, Danilewicz, Jeffery, & Elias, 2016).
Propriétés
Formule moléculaire |
Fe3H4S4-2 |
|---|---|
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
iron;iron(2+);sulfanide |
InChI |
InChI=1S/3Fe.4H2S/h;;;4*1H2/q;;+2;;;;/p-4 |
Clé InChI |
YXXKXRWWNBEVMU-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+2] |
SMILES canonique |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



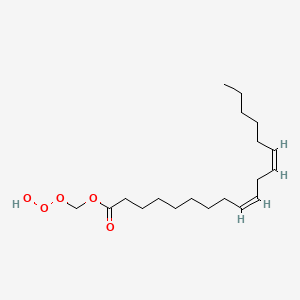
![N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1235751.png)


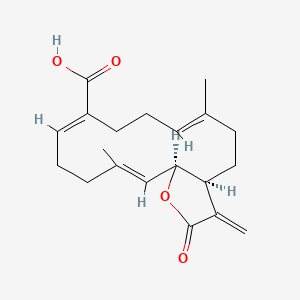
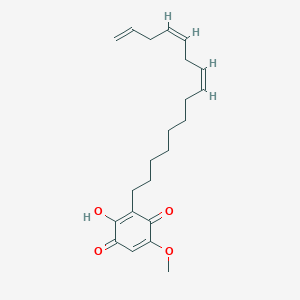
![9,4-(Epoxy[1,11,13]pentadecatrienoimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione, 16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-, (9S,14S,15R,16S,17R,18R,19R,20S,21S)-](/img/structure/B1235759.png)
![N-[2-(2-fluorophenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1235760.png)
![N,N-diethyl-2-[2-methyl-3-[2-(1-methyl-4-pyridin-1-iumyl)ethenyl]-1-indolyl]acetamide](/img/structure/B1235761.png)
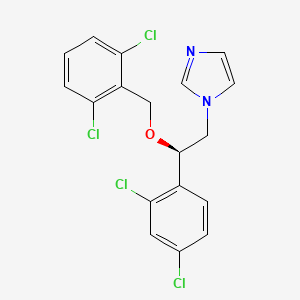

![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)
